![molecular formula C18H15BO2 B11849952 [3-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B11849952.png)
[3-(3-phenylphenyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-phenylphenyl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This particular compound features a complex aromatic structure with three phenyl groups attached to the boron atom. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-phenylphenyl)phenyl]boronic acid typically involves the following steps:
Formation of the Aryl Grignard Reagent: The synthesis begins with the preparation of an aryl Grignard reagent. This is achieved by reacting an aryl halide with magnesium in anhydrous ether.
Reaction with Boron Compound: The aryl Grignard reagent is then reacted with a boron-containing compound, such as trimethyl borate, to form the boronic ester.
Hydrolysis: The boronic ester is hydrolyzed under acidic conditions to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(3-phenylphenyl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Reduction: Reduction of the boronic acid can yield the corresponding borane or boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through various nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation.
Boranes and Boronate Esters: Formed through reduction.
Scientific Research Applications
Chemistry
[3-(3-phenylphenyl)phenyl]boronic acid is extensively used in organic synthesis, particularly in the formation of complex aromatic compounds. It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine
In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. They are also explored for their potential in drug delivery systems and as therapeutic agents for diseases such as cancer and diabetes.
Industry
In the industrial sector, this compound is used in the production of polymers, electronic materials, and as intermediates in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of [3-(3-phenylphenyl)phenyl]boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or substituted alkene. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
Biphenylboronic Acid: Contains two phenyl groups attached to the boron atom.
Naphthylboronic Acid: Contains a naphthyl group instead of phenyl groups.
Uniqueness
[3-(3-phenylphenyl)phenyl]boronic acid is unique due to its complex aromatic structure, which provides enhanced reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of highly substituted aromatic compounds and advanced materials.
Properties
Molecular Formula |
C18H15BO2 |
|---|---|
Molecular Weight |
274.1 g/mol |
IUPAC Name |
[3-(3-phenylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C18H15BO2/c20-19(21)18-11-5-10-17(13-18)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13,20-21H |
InChI Key |
REEVCLDEDONJPX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=CC(=C2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
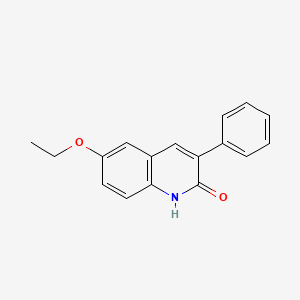


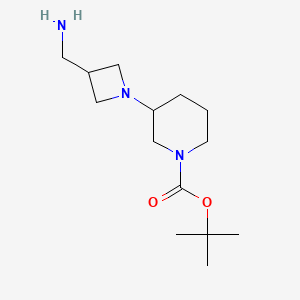
![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
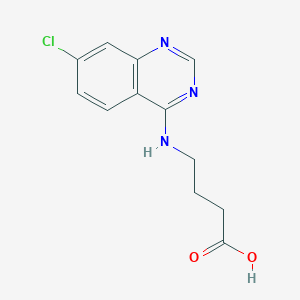

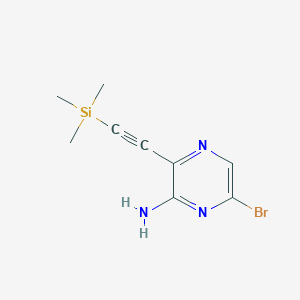
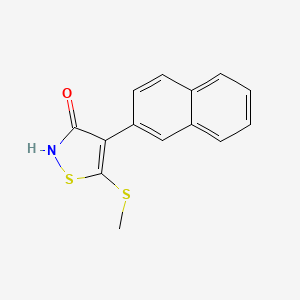
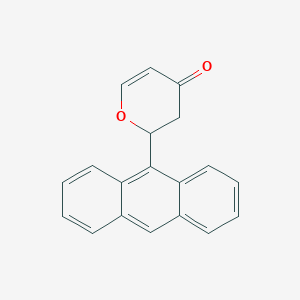

![2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone](/img/structure/B11849935.png)
![6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
